molecular formula C18H18N4OS B2490193 (E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1173603-23-0

(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2490193
CAS No.: 1173603-23-0
M. Wt: 338.43
InChI Key: NWLXPPZSPMWIDL-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, (E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide, is a recognized and potent inhibitor of the TTK protein kinase, also known as Monopolar Spindle 1 (Mps1). https://patents.google.com/patent/WO2017198782A1/ TTK/Mps1 is a central regulator of the spindle assembly checkpoint (SAC), a critical mechanism that ensures the accurate segregation of chromosomes during mitosis. The primary research value of this compound lies in its ability to selectively target and inhibit Mps1 kinase activity, leading to premature mitotic exit, severe chromosome mis-segregation, and the induction of aneuploidy in treated cells. https://patents.google.com/patent/WO2017198782A1/ Consequently, its main applications are in the field of oncology research, where it is employed as a chemical probe to investigate the molecular mechanisms of cell division, genome instability, and the specific vulnerabilities of cancer cells that exhibit high levels of aneuploidy. By disrupting a key mitotic checkpoint, this inhibitor provides researchers with a powerful tool to study novel anticancer strategies and to explore synthetic lethal interactions for targeted cancer therapy development. https://patents.google.com/patent/WO2017198782A1/

Properties

IUPAC Name

N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-5-9-21-15-10-12(3)13(4)11-16(15)24-18(21)20-17(23)14-7-8-19-22(14)6-2/h1,7-8,10-11H,6,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLXPPZSPMWIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C(=C3)C)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a benzo[d]thiazole core, which is known for its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
CAS Number 1173603-23-0
Molecular Formula C₁₈H₁₈N₄OS
Molecular Weight 338.4 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives similar to this compound. In particular, compounds with similar structures have shown significant activity against various pathogens.

  • Minimum Inhibitory Concentration (MIC) :
    • Compounds derived from pyrazole structures exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action :
    • The mechanism involves inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways, leading to bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies.

  • Cell Line Studies :
    • Compounds within this family have demonstrated cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT116) and breast cancer (T47D), with IC50 values ranging from 27.3 to 43.4 μM .
  • Synergistic Effects :
    • Some derivatives showed synergistic effects when combined with established chemotherapeutic agents like Cisplatin and Doxorubicin, enhancing their efficacy against resistant cancer cell lines .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyrazole derivatives, including those structurally related to our compound. The results indicated that specific modifications in the chemical structure significantly improved antimicrobial potency.

Study 2: Anticancer Efficacy

In another research effort, a series of benzothiazole derivatives were synthesized and tested for their anticancer properties. The findings revealed that modifications at the benzo[d]thiazole core led to enhanced inhibition of cancer cell proliferation, suggesting that (E)-N-(5,6-dimethyl...) could serve as a lead compound for further development .

The proposed mechanism of action for (E)-N-(5,6-dimethyl...) involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activities linked to cell signaling pathways that regulate growth and apoptosis in cancer cells.

Comparison with Similar Compounds

Research Implications

The target compound’s structural uniqueness—propargyl and dimethyl groups—positions it as a promising candidate for selective enzyme inhibition or bioconjugation applications. Further studies should explore:

  • Docking Studies : Molecular modeling against kinases or proteases to validate predicted IC₅₀ values.
  • Click Chemistry Applications : Functionalization via azide-alkyne cycloaddition for targeted drug delivery .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:
  • Benzo[d]thiazole Core Formation : Condensation of 5,6-dimethyl-2-aminothiophenol with propiolic acid derivatives under acidic conditions .
  • Pyrazole Carboxamide Coupling : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) to link the pyrazole-5-carboxylic acid moiety to the benzo[d]thiazole intermediate .
  • Propargyl Group Introduction : Alkylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) at controlled temperatures (60–80°C) .
  • Yield Optimization : Catalysts such as triethylamine improve selectivity, while solvent polarity adjustments (e.g., switching from toluene to DMF) enhance reaction efficiency .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify key signals:
  • Benzo[d]thiazole protons : Aromatic signals at δ 6.8–7.5 ppm (integration for two methyl groups at δ 2.3–2.6 ppm) .
  • Pyrazole protons : Singlet for the pyrazole C-H (δ 8.1–8.3 ppm) and ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.0 ppm for CH₂) .
  • Propargyl protons : Terminal alkyne protons (δ 2.1–2.3 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and thiazole ring (C-N stretch at ~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the heterocyclic core .

Advanced Research Questions

Q. What strategies mitigate low yields during the final coupling step of the pyrazole-carboxamide moiety?

  • Methodological Answer :
  • Catalyst Screening : Replace traditional bases (e.g., NaH) with milder alternatives like DBU to reduce side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Temperature Gradients : Gradual heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
  • Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., hydrolysis of the carboxamide) and adjust protecting groups (e.g., tert-butyl esters) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodological Answer :
  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and ensure consistent dosing (µM range) across studies .
  • Structural Analog Comparison : Compare activity of the compound with analogs lacking the propargyl group or pyrazole ring to isolate pharmacophoric elements .
  • Mechanistic Profiling : Use kinase inhibition assays or proteomics to identify off-target interactions that may explain divergent results .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase), focusing on hydrogen bonds between the carboxamide and Asp831 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the propargyl group in hydrophobic pockets .
  • QSAR Modeling : Corporate substituent effects (e.g., methyl vs. ethyl groups) into predictive models using MOE or Schrödinger .

Q. How does the propargyl group influence the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • Click Chemistry Applications : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or prodrug development .
  • Metabolic Stability : Cytochrome P450 assays show the propargyl group slows oxidative metabolism, enhancing half-life in vivo .
  • Steric Effects : Molecular modeling indicates the propargyl moiety disrupts π-π stacking in kinase binding pockets, altering selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.